6-(3-Methoxyphenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(3-Methoxyphenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methoxyphenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and carbon disulfide.
Introduction of the Thiadiazole Ring: This step often involves the reaction of the triazole intermediate with sulfur-containing reagents.
Industrial Production Methods
Industrial production methods for such complex compounds may involve optimization of the synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at various functional groups, potentially converting nitro groups to amines or reducing double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science:
Biology and Medicine
Antimicrobial Activity: Triazolothiadiazoles are known for their potential antimicrobial properties, making them candidates for drug development.
Anti-inflammatory and Anticancer Activity: Research may explore the compound’s ability to inhibit specific enzymes or pathways involved in inflammation and cancer.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: Development of new drugs targeting specific diseases or conditions.
Mechanism of Action
The mechanism of action of 6-(3-Methoxyphenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to the observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
Triazolothiadiazoles: Compounds with similar core structures but different substituents.
Thiadiazoles: Compounds lacking the triazole ring but containing the thiadiazole moiety.
Triazoles: Compounds containing the triazole ring but lacking the thiadiazole moiety.
Uniqueness
6-(3-Methoxyphenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C19H18N4OS2 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
6-(3-methoxyphenyl)-3-(2-phenylethylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H18N4OS2/c1-24-16-9-5-8-15(12-16)18-22-23-17(20-21-19(23)26-18)13-25-11-10-14-6-3-2-4-7-14/h2-9,12H,10-11,13H2,1H3 |
InChI Key |
KYKUCJRVJHQIRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)CSCCC4=CC=CC=C4 |
Origin of Product |
United States |
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